N-Ethyl-N-piperidin-2-ylmethyl-acetamide
Description
Overview of N-Ethyl-N-piperidin-2-ylmethyl-acetamide as a Research Target
This compound, identified by the CAS number 1353982-89-4, is a substituted piperidine (B6355638) derivative. chemicalregister.com Its structure features a piperidine ring, a foundational heterocyclic amine, which is N-substituted with an ethyl group and a 2-ylmethyl-acetamide group. While extensive, peer-reviewed research specifically detailing the properties and applications of this compound is limited, its constituent chemical moieties—the piperidine ring and the acetamide (B32628) group—are well-studied and recognized for their significance in organic and medicinal chemistry. The compound is commercially available from various chemical suppliers, indicating its use in research and development settings. chemicalregister.com
Table 1: Chemical Properties of this compound and a Structural Isomer
| Property | This compound | N-Ethyl-N-piperidin-4-ylmethyl-acetamide |
|---|---|---|
| CAS Number | 1353982-89-4 | 772313-51-6 |
| Molecular Formula | C10H20N2O | C10H20N2O |
| Molecular Weight | 184.28 g/mol | 184.28 g/mol |
| IUPAC Name | N-ethyl-N-(piperidin-2-ylmethyl)acetamide | N-ethyl-N-(piperidin-4-ylmethyl)acetamide |
Data for N-Ethyl-N-piperidin-4-ylmethyl-acetamide is provided for comparative context.
Historical Context and Initial Academic Interest in this compound
There is a notable absence of specific historical accounts or seminal papers in academic literature that detail the initial discovery and subsequent research focus on this compound. However, the academic interest in its core structure, the piperidine ring, dates back to the mid-19th century. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists obtained it from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org The development of synthetic methods to produce piperidine, such as the hydrogenation of pyridine (B92270), has since made this heterocyclic system widely accessible for chemical research. wikipedia.orgnih.gov
This compound as a Fundamental Scaffold in Organic Chemistry Research
While dedicated studies on this compound as a fundamental scaffold are not prominent in the scientific literature, the broader class of piperidine-containing compounds is of immense importance in medicinal chemistry and drug discovery. nih.govarizona.eduresearchgate.net The piperidine scaffold is a key structural component in numerous approved pharmaceutical agents. arizona.eduthieme-connect.com Its prevalence is due to its ability to introduce a three-dimensional character to a molecule, which can lead to more specific interactions with biological targets. lifechemicals.com The nitrogen atom in the piperidine ring can be readily substituted, allowing for the systematic modification of a compound's physicochemical properties, such as its solubility and basicity, which are critical for pharmacokinetic profiles. thieme-connect.comthieme-connect.com Chiral piperidine scaffolds are particularly valuable in designing stereospecific drugs. thieme-connect.comthieme-connect.com
Role of this compound as a Building Block in Advanced Synthesis
Specific examples of this compound being used as a building block in advanced multi-step syntheses are not widely documented. However, the constituent parts of the molecule, namely the substituted piperidine and the acetamide functional group, are common components in the synthesis of more complex molecules.
General synthetic strategies for creating substituted piperidines are well-established and include:
Hydrogenation of Pyridines: This is a common industrial method for producing the piperidine core. nih.govnih.gov
Intramolecular Cyclization Reactions: Various cyclization strategies, such as the oxidative amination of alkenes, can be employed to construct the piperidine ring. nih.gov
Multicomponent Reactions: These reactions allow for the efficient assembly of highly substituted piperidines in a single step. ajchem-a.com
The acetamide group is also a versatile functional group in organic synthesis. Acetamides can be formed through the reaction of an amine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This functional group can be a stable component of a final molecule or can be used as an intermediate for further chemical transformations. nih.gov Aminoacetanilides, which are related acetamide derivatives, are important intermediates in the synthesis of various heterocyclic compounds. wikipedia.org
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1353982-89-4 | C10H20N2O |
| N-Ethyl-N-piperidin-4-ylmethyl-acetamide | 772313-51-6 | C10H20N2O |
| Piperidine | 110-89-4 | C5H11N |
| Piperine | 94-62-2 | C17H19NO3 |
| Pyridine | 110-86-1 | C5H5N |
| Acetanilide | 103-84-4 | C8H9NO |
| Acetyl chloride | 75-36-5 | C2H3ClO |
| Acetic anhydride | 108-24-7 | C4H6O3 |
| 3-Aminoacetanilide | 102-28-3 | C8H10N2O |
Properties
IUPAC Name |
N-ethyl-N-(piperidin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-12(9(2)13)8-10-6-4-5-7-11-10/h10-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFCGZPSFGABOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Ethyl N Piperidin 2 Ylmethyl Acetamide
General Principles of N-Ethyl-N-piperidin-2-ylmethyl-acetamide Synthesis
The core of synthesizing this compound lies in the sequential or convergent formation of C-N and C=O bonds. The primary starting material is typically a piperidine (B6355638) derivative functionalized at the 2-position. A key precursor is 2-(aminomethyl)piperidine (B33004), which contains a primary amine exocyclic to the piperidine ring and a secondary amine within the ring. sigmaaldrich.comtcichemicals.com The synthesis must selectively introduce an ethyl group and an acetyl group onto the exocyclic primary amine nitrogen, transforming it into a tertiary amide.
Two fundamental bond formations are required:
N-Ethylation: The introduction of an ethyl group to the nitrogen of the 2-(aminomethyl) moiety. This can be achieved through various methods, including reductive amination with acetaldehyde (B116499) or direct alkylation using an ethyl halide.
N-Acetylation: The introduction of an acetyl group to the same nitrogen atom. This is typically accomplished using acetylating agents like acetyl chloride or acetic anhydride (B1165640).
The order of these two steps is a critical consideration in a linear synthesis, as it can significantly impact the reaction's feasibility and yield. Protecting group strategies may be necessary to ensure selectivity, particularly to prevent undesired reactions at the piperidine ring nitrogen.
Conventional Synthetic Routes to this compound
Conventional approaches to the synthesis of this compound can be classified as either linear or convergent.
A linear synthesis begins with a common precursor, typically 2-(aminomethyl)piperidine, and proceeds through a sequence of reactions to build the final molecule. sigmaaldrich.com The most logical pathway involves a two-step sequence: N-ethylation followed by N-acetylation.
Route: N-Ethylation followed by N-Acetylation
This preferred linear route first synthesizes the intermediate N-ethyl-piperidin-2-ylmethylamine, which is then acetylated.
Step 1: Synthesis of N-ethyl-piperidin-2-ylmethylamine. This can be efficiently achieved via reductive amination. organic-chemistry.orgcengage.com.au 2-(Aminomethyl)piperidine is reacted with acetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is generally high-yielding and avoids the over-alkylation issues that can arise with alkyl halides.
Step 2: Acetylation of N-ethyl-piperidin-2-ylmethylamine. The resulting secondary amine is then acetylated to form the final product. This is a standard transformation, typically carried out by treating the amine with acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acidic byproduct (HCl or acetic acid).
An alternative, though less common, approach would be to reverse the order of these steps. However, acetylating the primary amine first would yield N-(piperidin-2-ylmethyl)acetamide. Subsequent ethylation of the secondary amide nitrogen is generally more challenging than alkylating an amine and would require harsher conditions, potentially leading to side reactions.
| Table 1: Illustrative Linear Synthesis of this compound | |
| Step | Reaction |
| 1 | Reductive Amination |
| 2 | Acetylation |
A convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the final steps. nih.gov For this compound, this would mean preparing an activated piperidine fragment and an N-ethylacetamide fragment separately.
Fragment 1 Preparation: Synthesis of a suitable piperidine electrophile, such as N-protected 2-(chloromethyl)piperidine (B3272035) or 2-(tosyloxymethyl)piperidine. The piperidine nitrogen would likely require a protecting group (e.g., Boc) to prevent self-reaction.
Fragment 2 Preparation: Synthesis of the nucleophile, which could be the pre-formed sodium salt of N-ethylacetamide. This salt can be generated by treating N-ethylacetamide with a strong base like sodium hydride.
The final step would be a nucleophilic substitution reaction, coupling the two fragments to form the protected target molecule, followed by deprotection of the piperidine nitrogen. While this approach can be efficient for complex molecules, for a relatively simple structure like this compound, a linear strategy is often more straightforward.
| Table 2: Illustrative Convergent Synthesis Approach | |
| Fragment | Synthesis Step |
| Piperidine Electrophile | Halogenation of Alcohol |
| Amide Nucleophile | Deprotonation |
| Final Step | Coupling |
Advanced Methodologies in this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods and the principles of green chemistry to improve efficiency, reduce waste, and enhance safety.
Catalysis can be applied to both the N-alkylation and amide formation steps, offering significant advantages over stoichiometric reagents.
Catalytic N-Alkylation: Instead of using stoichiometric reducing agents or alkyl halides, catalytic "borrowing hydrogen" or "hydrogen auto-transfer" reactions have emerged as powerful methods for N-alkylation. acs.orglu.se In this context, 2-(aminomethyl)piperidine could be reacted directly with ethanol (B145695), a green and inexpensive ethyl source, in the presence of a transition metal catalyst (e.g., based on ruthenium, iridium, or manganese). acs.orgresearchgate.net The reaction proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination, with water as the only byproduct.
Catalytic Amide Formation: While the use of acetyl chloride is effective, it produces stoichiometric amounts of waste. Catalytic methods for direct amidation of carboxylic acids and amines are an area of active research. nih.gov For the synthesis of this compound, this would involve the direct coupling of N-ethyl-piperidin-2-ylmethylamine with acetic acid, facilitated by a catalyst (e.g., based on boron or titanium) that activates the carboxylic acid and promotes amide bond formation, again with water as the sole byproduct.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com
Atom Economy: Catalytic borrowing hydrogen methods for N-ethylation using ethanol offer superior atom economy compared to reductive amination with a hydride reagent or alkylation with an ethyl halide. Direct catalytic amidation of acetic acid is also more atom-economical than using acetyl chloride.
Use of Benign Solvents and Reagents: The replacement of hazardous alkyl halides with ethanol for ethylation is a key green improvement. acs.orgresearchgate.net Furthermore, research into performing amidation reactions in greener solvents, or even under solvent-free conditions, is ongoing. york.ac.uk
Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide bond formation. researchgate.netnih.gov A biocatalytic approach could involve the use of an enzyme, such as a lipase (B570770) or a specifically engineered amidase, to catalyze the acetylation of N-ethyl-piperidin-2-ylmethylamine. york.ac.ukresearchgate.net These reactions are typically run in aqueous media under mild pH and temperature conditions, representing a significant green alternative to traditional chemical methods. researchgate.net Carboxylic acid reductases (CARs) have also been explored for their ability to catalyze amidation, offering a potential route from acetic acid and the amine intermediate. researchgate.net
| Table 3: Comparison of Green Chemistry Approaches | | | :--- | :--- | :--- | | Reaction Step | Conventional Method | Green Alternative | Green Advantage | | N-Ethylation | Reductive amination with NaBH(OAc)₃ | Catalytic N-alkylation with ethanol | Higher atom economy, uses renewable reagent, water is the only byproduct. | | N-Acetylation | Acetyl chloride/TEA | Biocatalytic amidation | Mild aqueous conditions, high selectivity, biodegradable catalyst. |
Flow Chemistry Applications in this compound Production
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of this compound can address several challenges associated with the batch synthesis of this and related compounds.
For the N-ethylation step, a packed-bed reactor containing a heterogeneous catalyst can be employed. acs.org For instance, a stream of N-(piperidin-2-ylmethyl)acetamide dissolved in a suitable solvent, such as acetonitrile, can be passed through a heated column packed with a palladium-based catalyst under a hydrogen atmosphere, with ethyl acetate (B1210297) or another suitable ethylating agent introduced into the flow stream. acs.orgscilit.com This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the yield of the desired N-ethylated product while minimizing over-alkylation or other side reactions. rsc.org
Similarly, the N-acetylation step can be efficiently performed in a flow system. A solution of N-ethyl-2-(aminomethyl)piperidine can be mixed with a stream of an acetylating agent, such as acetic anhydride or acetyl chloride, in a microreactor. nih.gov The use of a solid-supported base or a scavenger resin within the flow path can facilitate the in-line removal of by-products, simplifying the purification process. nih.gov The high surface-area-to-volume ratio in microreactors ensures rapid mixing and efficient heat dissipation, which is particularly beneficial for exothermic acetylation reactions.
Table 1: Comparison of Batch vs. Flow Synthesis for N-Ethylation
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Several hours | Minutes |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Safety | Handling of pyrophoric reagents in large quantities | Smaller reagent volumes at any given time |
| Scalability | Difficult, requires larger reactors | Achieved by running the system for longer |
| Purification | Often requires column chromatography | In-line purification possible |
Stereoselective Synthesis of this compound Chiral Forms
This compound possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a critical aspect of its chemical development.
The key to obtaining enantiomerically pure this compound lies in the stereoselective synthesis of the 2-substituted piperidine core. acs.orgnih.govrsc.org Several strategies have been developed for the asymmetric synthesis of 2-substituted piperidines. One common approach involves the use of chiral auxiliaries. For example, a chiral auxiliary can be attached to the piperidine nitrogen, directing the introduction of the aminomethyl group to one face of the ring, thereby establishing the desired stereochemistry. Subsequent removal of the auxiliary provides the enantiomerically enriched 2-(aminomethyl)piperidine.
Another powerful method is asymmetric catalysis. nih.gov For instance, the asymmetric hydrogenation of a suitable pyridine (B92270) precursor using a chiral catalyst can yield an enantiomerically enriched piperidine derivative. nih.gov Biocatalytic methods, employing enzymes such as imine reductases or transaminases, also offer a highly selective route to chiral amines and can be applied to the synthesis of enantiopure 2-(aminomethyl)piperidine. nih.gov
Once the chiral 2-(aminomethyl)piperidine is obtained, it can be converted to the desired enantiomer of this compound through the N-ethylation and N-acetylation steps, which are generally considered not to affect the existing stereocenter.
Table 2: Methods for Stereoselective Synthesis of 2-Substituted Piperidines
| Method | Principle | Advantages | Disadvantages |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide the reaction. | Reliable and well-established. | Requires additional steps for attachment and removal. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment. | Highly efficient, small amount of catalyst needed. | Catalyst development can be challenging and expensive. |
| Biocatalysis | Use of enzymes to catalyze the reaction. | High enantioselectivity and mild reaction conditions. | Limited substrate scope and potential for enzyme inhibition. |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Access to enantiopure starting materials. | Limited availability of suitable starting materials. |
Optimization of Synthetic Pathways and Reaction Conditions for this compound
The optimization of the synthetic route to this compound is crucial for maximizing its yield and purity while minimizing costs and environmental impact. This involves a systematic investigation of various reaction parameters for each step of the synthesis. acs.org
For the N-ethylation reaction, key parameters to optimize include the choice of ethylating agent (e.g., ethyl iodide, diethyl sulfate, or ethyl triflate), the base (e.g., potassium carbonate, triethylamine, or sodium hydride), the solvent, and the reaction temperature and time. researchgate.net A Design of Experiments (DoE) approach can be employed to efficiently screen these variables and identify the optimal conditions. acs.org For example, a factorial design could be used to study the main effects and interactions of temperature and base concentration on the reaction yield.
Similarly, for the N-acetylation step, the choice of acetylating agent (e.g., acetic anhydride or acetyl chloride), the presence or absence of a catalyst, and the reaction conditions need to be optimized. orientjchem.orgmdpi.com Catalyst-free conditions or the use of a mild, recyclable catalyst can be explored to develop a more sustainable process. mdpi.com The reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the rate of conversion and the formation of any impurities.
Table 3: Parameters for Optimization in the Synthesis of this compound
| Reaction Step | Parameters to Optimize | Potential Methods |
| N-Ethylation | Ethylating agent, base, solvent, temperature, time | One-Factor-At-a-Time (OFAT), Design of Experiments (DoE) |
| N-Acetylation | Acetylating agent, catalyst, temperature, time | Response Surface Methodology (RSM) |
| Purification | Solvent system for extraction/crystallization, chromatography conditions | Methodical solvent screening |
Chemical Reactivity and Mechanistic Investigations of N Ethyl N Piperidin 2 Ylmethyl Acetamide
Fundamental Reaction Pathways of N-Ethyl-N-piperidin-2-ylmethyl-acetamide
The reactivity of this compound is characterized by several fundamental pathways, primarily involving the nucleophilic nitrogen of the piperidine (B6355638) ring and the electrophilic carbonyl carbon of the amide group. The lone pair of electrons on the piperidine nitrogen makes it a key site for reactions with electrophiles.
Common reactions include:
N-Alkylation: The piperidine nitrogen can react with alkyl halides or other alkylating agents to form quaternary ammonium salts.
N-Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group onto the piperidine nitrogen, although this is less common for tertiary amines.
Oxidation: The tertiary amine can be oxidized to form an N-oxide.
Hydrolysis of the Amide: The amide bond can be cleaved under acidic or basic conditions to yield N-ethyl-N-piperidin-2-ylmethyl-amine and acetic acid.
Exploration of Nucleophilic and Electrophilic Characteristics of this compound
The electronic properties of this compound define its role in chemical reactions. The molecule possesses both nucleophilic and electrophilic centers.
Nucleophilic Character: The primary nucleophilic center is the nitrogen atom of the piperidine ring due to its lone pair of electrons. The oxygen atom of the amide carbonyl group also exhibits nucleophilicity. Computational studies on similar heterocyclic compounds suggest that the nitrogen atom is a significant site for nucleophilic attack. tandfonline.com The nucleophilicity of the piperidine nitrogen can be influenced by steric hindrance from the N-ethyl and acetamidomethyl substituents.
Electrophilic Character: The carbonyl carbon of the acetamide (B32628) group is the main electrophilic site. The partial positive charge on this carbon makes it susceptible to attack by nucleophiles, leading to addition-elimination reactions. The electrophilicity of the carbonyl carbon is a key factor in the hydrolysis of the amide bond.
Table 1: Predicted Nucleophilic and Electrophilic Sites
| Site | Characteristic | Potential Reactions |
|---|---|---|
| Piperidine Nitrogen | Nucleophilic | Alkylation, Acylation, Protonation |
| Amide Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution (e.g., hydrolysis) |
| Amide Carbonyl Oxygen | Nucleophilic | Protonation, Coordination to Lewis acids |
Cyclization and Rearrangement Reactions Involving the this compound Moiety
While specific cyclization and rearrangement reactions for this compound are not extensively documented, the piperidine scaffold is known to participate in various intramolecular reactions. mdpi.comsemanticscholar.org For instance, if a suitable functional group were present on the N-ethyl or acetamide side chains, intramolecular cyclization could be induced.
Potential, though not experimentally confirmed, reactions could include:
Intramolecular Mannich-type reactions: If the acetamide methyl group were functionalized to be more acidic, it could potentially cyclize onto an iminium ion formed at the piperidine ring.
Ring-closing metathesis: If an alkenyl group were introduced into the molecule, ring-closing metathesis could be a viable strategy to form bicyclic structures.
Role of the Piperidine Ring in the Reactivity Profile of this compound
The piperidine ring is a dominant feature in the reactivity of this compound. Its conformational flexibility (chair and boat conformations) and the steric environment around the nitrogen atom influence the accessibility of the lone pair and, consequently, the reaction rates.
The piperidine moiety can direct reactions to specific positions on the ring. For example, rhodium-catalyzed C-H functionalization of N-protected piperidines can occur at the C2, C3, or C4 positions, depending on the catalyst and protecting group used. nih.gov While the nitrogen in this compound is not protected in the traditional sense, the substituents will influence the regioselectivity of such reactions.
Transformations of the Amide Functional Group within this compound
The acetamide group is a robust functional group but can undergo several important transformations.
Hydrolysis: As previously mentioned, the amide bond can be cleaved under strong acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Reduction: The amide can be reduced to the corresponding amine, N-ethyl-N-(piperidin-2-ylmethyl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group into a methylene (B1212753) group (CH₂).
Dehydration: While not directly applicable to this tertiary amide, primary amides can be dehydrated to nitriles.
Table 2: Potential Transformations of the Amide Group
| Reaction | Reagents | Product |
|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | N-ethyl-N-piperidin-2-ylmethyl-amine + Acetic Acid |
| Base Hydrolysis | OH⁻, heat | N-ethyl-N-piperidin-2-ylmethyl-amine + Acetate (B1210297) |
| Reduction | 1. LiAlH₄, 2. H₂O | N-ethyl-N-(piperidin-2-ylmethyl)ethanamine |
Mechanistic Studies of Substitution Reactions Involving this compound
Substitution at the Piperidine Nitrogen (e.g., Alkylation): This would likely proceed via an Sₙ2 mechanism. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. The rate of this reaction would be sensitive to the steric bulk of the alkylating agent and the substituents on the piperidine ring.
Substitution at the Amide Carbonyl (e.g., Hydrolysis): Nucleophilic acyl substitution proceeds through a tetrahedral intermediate. In basic hydrolysis, a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the amine as a leaving group. In acidic hydrolysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weaker nucleophile like water.
Structural Elucidation and Conformational Analysis of N Ethyl N Piperidin 2 Ylmethyl Acetamide
Spectroscopic Techniques for N-Ethyl-N-piperidin-2-ylmethyl-acetamide Structure Determination
Spectroscopic methods are fundamental in elucidating the molecular structure of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl group, the acetamide (B32628) methyl group, the piperidine (B6355638) ring protons, and the methylene (B1212753) bridge. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene protons, coupled to each other. The acetamide methyl group would appear as a singlet. The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the acetamide group would be expected in the downfield region (around 170 ppm). The carbons of the piperidine ring, the ethyl group, and the acetamide methyl would appear at characteristic chemical shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetamide CH₃ | ~2.0 (s) | ~22 |
| Acetamide C=O | - | ~171 |
| Ethyl CH₃ | ~1.1 (t) | ~14 |
| Ethyl CH₂ | ~3.3 (q) | ~42 |
| Piperidine-2-CH₂-N | ~3.4 (m) | ~55 |
| Piperidine C2 | ~3.0 (m) | ~60 |
| Piperidine C3, C4, C5 | 1.2-1.8 (m) | 24-30 |
| Piperidine C6 | ~2.8 (m) | ~46 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary. s = singlet, t = triplet, q = quartet, m = multiplet.
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₂₀N₂O), the molecular weight is 184.28 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 184.
The fragmentation pattern would likely involve cleavage at the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragments would include the loss of the ethyl group, the acetyl group, and fragmentation of the piperidine ring. A prominent peak might be observed at m/z 98, corresponding to the piperidin-2-ylmethyl cation, and at m/z 84, corresponding to the piperidine ring itself.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Structure |
|---|---|
| 184 | [C₁₀H₂₀N₂O]⁺ (Molecular Ion) |
| 155 | [M - C₂H₅]⁺ |
| 141 | [M - CH₃CO]⁺ |
| 98 | [C₆H₁₂N]⁺ (Piperidin-2-ylmethyl cation) |
| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |
Note: These are predicted fragments and their relative intensities would depend on the ionization method and conditions.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show a strong absorption band for the amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibrations would appear in the fingerprint region (1000-1350 cm⁻¹). The C-H stretching vibrations of the aliphatic ethyl and piperidine groups would be observed around 2850-3000 cm⁻¹.
Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (aliphatic) | 2850-3000 | Medium-Strong |
| C=O stretching (amide) | 1630-1680 | Strong |
| C-N stretching | 1000-1350 | Medium |
Note: These are general ranges and the exact positions can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the preferred conformation of the piperidine ring and the orientation of the N-ethyl-N-acetamide substituent. This would also provide information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice. To date, no crystal structure for this specific compound has been reported in the Cambridge Structural Database.
Conformational Preferences and Dynamics of this compound in Solution and Solid States
In solution, the molecule would exist in a dynamic equilibrium between different conformations. The barrier to ring inversion of the piperidine chair and rotation around the amide C-N bond would influence the observed properties, particularly in NMR spectroscopy at different temperatures. Studies on related N-acylpiperidines have shown that the twist-boat conformation can also be populated, although it is generally less favorable than the chair conformation nih.gov.
Chiral Properties and Optical Activity of this compound
The presence of a substituent at the 2-position of the piperidine ring renders the C2 carbon a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-N-Ethyl-N-piperidin-2-ylmethyl-acetamide. The synthesis of this compound from achiral starting materials would result in a racemic mixture (an equal mixture of both enantiomers).
The enantiomers would be expected to exhibit optical activity, meaning they would rotate the plane of polarized light in opposite directions. The specific rotation would be a characteristic physical property of each pure enantiomer. The separation of these enantiomers would require chiral resolution techniques or asymmetric synthesis. The biological activity of each enantiomer could potentially differ, as is common for chiral pharmaceuticals.
Derivatization and Analog Development from N Ethyl N Piperidin 2 Ylmethyl Acetamide
Strategies for Chemical Modification of the N-Ethyl-N-piperidin-2-ylmethyl-acetamide Scaffold
The chemical architecture of this compound offers multiple points for modification. The primary strategies involve altering the amide linkage, functionalizing the piperidine (B6355638) ring, and varying the N-alkyl substituent.
Amide Group Modification : The acetamide (B32628) group can be hydrolyzed to the corresponding secondary amine, which can then be acylated with a wide range of carboxylic acids to introduce diverse functionalities. This allows for the exploration of different electronic and steric properties at this position. Alternatively, the carbonyl oxygen can be replaced with sulfur to form a thioamide, or the entire amide bond can be reduced to an amine.
Piperidine Ring Functionalization : The piperidine ring is a versatile component for modification. Site-selective C-H functionalization is a powerful strategy that allows for the introduction of substituents at specific positions (C2, C3, C4) of the ring. nih.govresearchgate.net This can be achieved using transition metal catalysis, such as rhodium-catalyzed C-H insertions, where the choice of catalyst and nitrogen-protecting group can direct the regioselectivity of the functionalization. nih.govresearchgate.net Other methods include hydrogenation of corresponding substituted pyridine (B92270) precursors or various cyclization reactions to construct the piperidine ring with pre-installed functionality. mdpi.com
N-Ethyl Moiety Variation : The N-ethyl group can be modified to explore the impact of steric bulk and lipophilicity. This can be achieved through N-dealkylation followed by re-alkylation with different alkyl or arylalkyl groups. researchgate.net Such modifications can influence the molecule's binding affinity and pharmacokinetic properties.
Synthesis of this compound Derivatives
The synthesis of derivatives builds upon the strategies mentioned above, employing specific chemical reactions to achieve the desired modifications.
Modifications to the amide group are fundamental in creating analogues. The synthesis of various N-acyl derivatives can be accomplished through a standard two-step process: hydrolysis of the acetamide in this compound to yield N-ethyl-1-(piperidin-2-yl)methanamine, followed by coupling with a desired carboxylic acid using standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC). researchgate.net
Another approach involves the Schotten-Baumann reaction, where an amine is treated with an acyl chloride under basic conditions. ijper.org This method can be adapted to synthesize a variety of amide derivatives. Furthermore, amidine derivatives can be formed through the zinc(II)-mediated nucleophilic addition of amines to nitriles, suggesting a potential transformation of the acetamide group or its synthetic precursors. rsc.org
The functionalization of the piperidine ring is crucial for exploring structure-activity relationships. Rhodium-catalyzed C-H insertion reactions have been effectively used to introduce substituents at the C2, C3, and C4 positions of the piperidine ring. nih.govresearchgate.net The site selectivity is often controlled by the catalyst and the choice of a directing or protecting group on the piperidine nitrogen. nih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position using specific rhodium catalysts. nih.govresearchgate.net
Other synthetic routes to substituted piperidines include:
Hydrogenation/Reduction : Catalytic hydrogenation of substituted pyridine precursors is a common and effective method for producing cis-substituted piperidines. mdpi.com
Cyclization Reactions : Intramolecular reactions, such as aza-Heck cyclization or radical cyclizations, can be employed to construct the piperidine ring with defined stereochemistry. mdpi.com
Multicomponent Reactions : These reactions allow for the rapid assembly of complex piperidine structures from simpler starting materials. mdpi.com
Varying the N-ethyl group can significantly impact the pharmacological profile of the resulting analogues. A common synthetic strategy involves the reductive amination of a primary amine precursor with different aldehydes or ketones. This allows for the introduction of a wide array of alkyl and benzyl (B1604629) groups. The synthesis of related compounds like N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide demonstrates the feasibility of introducing more complex substituents on the piperidine nitrogen. cymitquimica.com Chemical suppliers also list related compounds with different N-alkyl groups, such as N-methyl, indicating established synthetic pathways for these variations. chemicalbook.combldpharm.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
While direct SAR studies on this compound are not extensively published, valuable insights can be drawn from studies on structurally related piperidine derivatives. nih.govdndi.orgresearchgate.net These studies highlight how systematic modifications influence biological activity.
For example, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives investigated as opioid ligands, substitutions on the aromatic ring and the piperidine moiety led to significant changes in binding affinity and selectivity for opioid receptors. nih.govresearchgate.net
Table 1: SAR Findings for N-phenyl-N-(piperidin-2-yl)propionamide Opioid Ligands
| Modification | Observation | Reference |
|---|---|---|
| Hydroxyl substitution on tetrahydronaphthalene ring | Excellent binding affinities and high selectivity for μ-opioid receptor. | nih.govresearchgate.net |
Similarly, SAR studies on 4-azaindole-2-piperidine derivatives as anti-parasitic agents revealed that the planarity of the central ring system is a critical determinant of potency. dndi.org Introducing unsaturation in the piperidine ring led to a tenfold increase in activity. dndi.org
Table 2: SAR of 4-Azaindole-2-piperidine Analogues
| Modification | Effect on Potency | Reference |
|---|---|---|
| Introduction of unsaturation to the piperidine ring | Ten-fold increase in potency. | dndi.org |
| Replacement of piperidine with an acyclic analog | Loss of activity. | dndi.org |
| Replacement of piperidine with a morpholine (B109124) ring | Inactive compound. | dndi.org |
These examples underscore the importance of systematic modifications to the piperidine ring, the amide linker, and associated substituents in optimizing the biological activity of piperidine-based compounds.
Design and Synthesis of this compound Based Conjugates for Research Applications
The conjugation of this compound to other molecules can create valuable research tools. For instance, attaching it to a fluorescent dye would enable its use in cellular imaging studies to track its localization. Conjugation to a photoaffinity label could help in identifying its biological targets.
The synthesis of such conjugates can be inspired by the methods used for creating hybrid molecules from natural products. For example, oleanonic and ursonic acids have been conjugated with N-ethyl-piperazinyl amides. nih.govmdpi.com This was achieved by first acylating N-ethyl-piperazine with the acid chlorides of the natural products to form an amide linkage. nih.govmdpi.com A similar strategy could be employed with this compound, where either the piperidine nitrogen or a functional handle introduced elsewhere on the scaffold could serve as the point of attachment for another molecular entity.
Computational and Theoretical Chemistry of N Ethyl N Piperidin 2 Ylmethyl Acetamide
Quantum Chemical Calculations for N-Ethyl-N-piperidin-2-ylmethyl-acetamide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of this compound. These calculations provide a detailed picture of electron distribution, orbital energies, and bonding.
The electronic structure of this compound is characterized by a combination of a saturated heterocyclic piperidine (B6355638) ring and a flexible acetamide (B32628) side chain. DFT calculations can determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The acetamide group is expected to be largely planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts partial double-bond character to the C-N bond of the amide.
Analysis of the Mulliken atomic charges would likely reveal a significant negative charge on the carbonyl oxygen atom and a positive charge on the carbonyl carbon, highlighting the polar nature of the amide bond. The nitrogen atoms are also regions of high electron density.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on calculations of similar acetamide-containing molecules.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (amide) | ~1.24 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | N-C (ethyl) | ~1.46 Å |
| Bond Length | C-C (piperidine) | ~1.54 Å |
| Bond Angle | O=C-N (amide) | ~122° |
| Bond Angle | C-N-C (amide) | ~120° |
| Dihedral Angle | H-C-C-H (piperidine) | ~55° (Chair Conf.) |
Frontier Molecular Orbital Theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the acetamide group, specifically involving the lone pair electrons of the oxygen and nitrogen atoms. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. Computational studies on related acetamide derivatives often report HOMO-LUMO gaps that are predictive of their kinetic stability. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound (Note: Values are hypothetical, based on typical DFT results for analogous molecules.)
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.5 eV | Represents the ability to donate electrons; localized on the amide group. |
| LUMO | -0.5 eV | Represents the ability to accept electrons; localized on the carbonyl π* orbital. |
| HOMO-LUMO Gap | 6.0 eV | Indicates high kinetic stability and low reactivity. |
Molecular Dynamics Simulations for Conformational Space Exploration of this compound
This compound possesses significant conformational flexibility arising from the piperidine ring and the rotatable single bonds in the side chain. Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational landscape of such molecules over time, providing insights into the preferred shapes and their relative energies. nih.gov
An MD simulation would track the movements of every atom in the molecule, revealing key dynamic motions. These include:
Piperidine Ring Pucker: The piperidine ring will predominantly exist in a stable chair conformation, but chair-to-chair interconversions can occur, potentially passing through higher-energy boat or twist-boat conformations.
Side Chain Rotation: Significant rotational freedom exists around the C-C and C-N bonds connecting the piperidine ring to the acetamide group and within the N-ethyl group.
By analyzing the simulation trajectory, a potential energy surface can be constructed, identifying low-energy, stable conformers. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor. unica.it
Ligand-Receptor Interaction Modeling with this compound and its Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking studies could be used to hypothesize its binding mode within various protein targets, such as G-protein coupled receptors (GPCRs) or enzymes. mdpi.com
In a typical docking study, the flexible ligand is placed into the binding site of a rigid or flexible receptor structure. A scoring function then estimates the binding affinity (e.g., in kcal/mol), and the top-ranking poses are analyzed. Key interactions often involve hydrogen bonds between the amide oxygen or N-H group and polar residues in the receptor, as well as hydrophobic interactions involving the piperidine ring and ethyl group.
Computational modeling can also guide the design of derivatives. For instance, modifying substituents on the piperidine ring or altering the acetamide group could enhance binding affinity or selectivity for a specific receptor, a strategy employed in the development of novel pyrazolopyrimidine acetamides. mdpi.com
Table 3: Illustrative Docking Results for this compound in a Hypothetical Receptor (Note: This data is for illustrative purposes to demonstrate the output of a typical docking study.)
| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical 5-HT Receptor | -8.5 | Asp110, Ser189 | Hydrogen Bond |
| Trp345, Phe350 | π-π Stacking, Hydrophobic |
Prediction of Spectroscopic Parameters for this compound
Quantum chemical calculations can accurately predict spectroscopic parameters, which can be used to confirm the identity and structure of a synthesized compound. Methods like DFT are commonly used to calculate NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies.
NMR Spectroscopy: Predicted chemical shifts can be compared with experimental data to aid in signal assignment. For instance, the protons on the carbon adjacent to the carbonyl group would be expected to appear downfield compared to other methylene (B1212753) protons.
IR Spectroscopy: The calculation of vibrational frequencies helps in assigning absorption bands in an experimental IR spectrum. A strong absorption band corresponding to the C=O stretch of the amide group is a key diagnostic feature. Calculations on similar acetamide structures have shown good correlation with experimental spectra. acs.org
Table 4: Predicted Spectroscopic Data for this compound (Note: These are theoretically predicted values.)
| Spectroscopy Type | Functional Group/Atom | Predicted Signal |
| ¹H NMR | -CH₂- (Ethyl) | ~2.5 ppm (quartet) |
| ¹H NMR | -CH₃ (Ethyl) | ~1.1 ppm (triplet) |
| ¹³C NMR | C=O (Amide) | ~170 ppm |
| IR Frequency | C=O Stretch (Amide) | ~1650 cm⁻¹ |
| IR Frequency | C-H Stretch (Aliphatic) | ~2850-2950 cm⁻¹ |
Reaction Pathway Energetics and Transition State Analysis of this compound Transformations
Transition state analysis involves locating the highest energy point along the reaction coordinate. The structure of this transition state provides insight into the mechanism of the reaction. For example, in the acid-catalyzed hydrolysis of the amide bond, the transition state would likely involve the protonated carbonyl oxygen and the nucleophilic attack of a water molecule on the carbonyl carbon. The chloroacetyl group in related piperidine compounds is noted for its reactivity in nucleophilic substitution reactions, and similar principles can be applied to analyze potential transformations of the acetamide moiety.
Table 5: Hypothetical Energy Profile for Acid-Catalyzed Hydrolysis (Note: Energies are relative and for illustrative purposes.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Amide + H₃O⁺) | 0 | Starting materials |
| Transition State | +20 | Highest energy point on the reaction pathway |
| Products (Carboxylic Acid + Amine) | -5 | Final products of the reaction |
Applications of N Ethyl N Piperidin 2 Ylmethyl Acetamide in Specialized Research Areas
N-Ethyl-N-piperidin-2-ylmethyl-acetamide as a Versatile Chemical Synthon
The piperidine (B6355638) ring is a fundamental heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals, making its derivatives highly sought-after building blocks in organic synthesis. evitachem.comresearchgate.net this compound serves as a valuable synthon, or building block, for the construction of more complex molecules. Its utility stems from the presence of multiple reactive sites that can be selectively modified.
The secondary amine within the piperidine ring can undergo a variety of chemical transformations, including alkylation, acylation, and arylation, allowing for the introduction of diverse functional groups. Furthermore, the amide functionality can be hydrolyzed to reveal a primary amine, which can then be used in subsequent synthetic steps. The ethyl and acetyl groups also offer potential for modification, although they are generally more stable.
The synthesis of piperidine derivatives often involves multi-step sequences, and the use of pre-functionalized building blocks like this compound can streamline these processes. evitachem.com For instance, it can be employed in the synthesis of libraries of compounds for screening in drug discovery programs. The general synthetic utility of piperidine derivatives is well-documented, with numerous methods available for their preparation and modification. evitachem.com
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide, base | N-alkylated piperidine derivative |
| N-Acylation | Acyl chloride, base | N-acylated piperidine derivative |
| Amide Reduction | Lithium aluminum hydride | N-Ethyl-N-(piperidin-2-ylmethyl)ethylamine |
| Ring Opening | Not typically facile | --- |
Exploration of this compound in Biochemical Research
In the realm of biochemical research, compounds containing the piperidine moiety are frequently used as probes to investigate biological processes. While specific biochemical studies focused solely on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential areas of exploration. For instance, piperidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.
The structural similarity of this compound to known pharmacologically active molecules suggests it could be used as a tool compound in biochemical assays. For example, related piperidine-containing compounds have been investigated for their effects on neurotransmitter systems. evitachem.com The acetamide (B32628) group can participate in hydrogen bonding interactions, a key feature in molecular recognition by biological macromolecules. Researchers might use this compound as a starting point to design probes for specific enzymes or receptors, or as a control compound in studies involving other piperidine-based ligands.
Role of this compound in Medicinal Chemistry Research and Lead Compound Generation
The process of drug discovery and development is a complex endeavor, often beginning with the identification of a "lead compound"—a molecule that shows a desired biological activity but may have suboptimal properties. researchgate.netnih.gov The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is a structural framework that is frequently found in successful drugs. researchgate.net this compound, as a substituted piperidine, represents a potential starting point for the generation of lead compounds.
Medicinal chemists can systematically modify the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. youtube.com For example, the ethyl and acetyl groups can be replaced with other substituents to explore the structure-activity relationship (SAR) and optimize interactions with a biological target. The piperidine ring itself can be a key pharmacophoric element, providing the correct three-dimensional orientation of functional groups for binding to a receptor. The general approach to lead optimization involves iterative cycles of design, synthesis, and biological testing. nih.govslideshare.net
Table 2: Potential Modifications of this compound for Lead Generation
| Modification Site | Potential New Functional Groups | Desired Outcome |
| N-Ethyl Group | Alkyl, Aryl, Heteroaryl | Improved potency or selectivity |
| N-Acetyl Group | Other amides, ureas, sulfonamides | Enhanced binding affinity |
| Piperidine Ring | Introduction of substituents | Altered pharmacokinetic properties |
| Methylene (B1212753) Linker | Homologation or rigidification | Optimized spatial arrangement |
Analytical Method Development for Detection and Quantification of this compound in Research Samples
The ability to accurately detect and quantify a compound in various matrices is crucial for research and development. For this compound, standard analytical techniques such as chromatography and mass spectrometry would be the methods of choice.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be a particularly powerful technique. nih.govar-raniry.ac.id A reversed-phase high-performance liquid chromatography (HPLC) method could be developed to separate the compound from impurities or other components in a research sample. The mass spectrometer would then provide highly sensitive and specific detection based on the compound's mass-to-charge ratio. For quantitative analysis, a calibration curve would be generated using a pure standard of the compound. nih.gov
Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be employed, particularly for assessing the purity of the compound. The volatility of this compound would determine the feasibility of this approach.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential for the structural characterization and confirmation of the identity of the synthesized compound. While not typically used for quantification in complex mixtures, these techniques are indispensable for ensuring the quality of the material used in research.
Table 3: Common Analytical Techniques for the Analysis of this compound
| Analytical Technique | Purpose | Key Parameters to be Optimized |
| HPLC-UV | Quantification, Purity Assessment | Mobile phase composition, column type, flow rate, UV wavelength |
| LC-MS/MS | High-sensitivity quantification in complex matrices | Ionization source parameters, collision energy, selection of precursor and product ions |
| GC-FID/MS | Purity assessment, quantification of volatile impurities | Temperature program, carrier gas flow rate, injection mode |
| NMR (¹H, ¹³C) | Structural elucidation and confirmation | Solvent, acquisition parameters |
| IR Spectroscopy | Identification of functional groups | Sample preparation method |
Future Research Directions and Perspectives for N Ethyl N Piperidin 2 Ylmethyl Acetamide
Unexplored Synthetic Avenues for N-Ethyl-N-piperidin-2-ylmethyl-acetamide and its Analogues
The synthesis of substituted piperidines has been a subject of intense research, yet there remain numerous methodologies that have not been applied to this compound. nih.gov Future research could focus on developing more efficient and stereoselective synthetic routes. Given that the compound possesses a chiral center at the 2-position of the piperidine (B6355638) ring, enantioselective synthesis is a key area for exploration.
One promising approach is the asymmetric hydrogenation of corresponding pyridine (B92270) precursors. nih.gov Catalytic systems based on rhodium or ruthenium with chiral ligands could be employed to achieve high enantiomeric excess. nih.govmdpi.com Another avenue is the application of organocatalysis in intramolecular aza-Michael reactions, which has proven effective for the synthesis of di- and tri-substituted piperidines. nih.gov
Furthermore, multicomponent reactions (MCRs) offer a streamlined approach to generate a library of analogues. nih.gov A pseudo-four-component reaction involving an appropriate aldehyde, amine, and other building blocks could potentially construct the core structure in a single step. ajchem-a.com The development of novel synthetic routes is crucial for accessing a diverse range of analogues with varied substitution patterns on the piperidine ring and the N-acyl chain.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Asymmetric Hydrogenation of Pyridines | High enantioselectivity, well-established methodology. nih.gov | Catalyst selection, optimization of reaction conditions. |
| Intramolecular aza-Michael Reaction | Organocatalyzed, potential for high stereocontrol. nih.gov | Substrate design, catalyst efficiency. |
| Multicomponent Reactions (MCRs) | High efficiency, diversity-oriented synthesis. nih.govtandfonline.com | Identification of suitable reaction components and conditions. |
| Alkene Cyclization | Access to functionalized piperidines. nih.gov | Catalyst system (e.g., Gold(I) or Palladium), regioselectivity. nih.gov |
Potential for Novel Chemical Transformations and Reactivity Discoveries
The reactivity of the this compound scaffold is largely uncharted. The presence of the piperidine ring, the tertiary amide, and the C-H bonds of the ethyl and methylenyl groups offer multiple sites for chemical transformations. Future research could investigate the selective functionalization of the piperidine ring, for instance, through C-H activation. mdpi.com This could lead to the introduction of new functional groups at various positions, thereby expanding the chemical space around the core structure.
The amide bond itself presents opportunities for novel reactivity. While typically stable, under specific catalytic conditions, it could be involved in cleavage or transformation reactions, allowing for the late-stage modification of the molecule. Additionally, the nitrogen atom of the piperidine ring, being a tertiary amine, can be quaternized to form piperidinium (B107235) salts, which may exhibit different physical and biological properties. acs.org
Exploring the reactivity of this compound under various conditions (e.g., electrochemical, photochemical) could also unveil unexpected transformations and reaction pathways, contributing to the fundamental understanding of N-acylpiperidine chemistry.
Advanced Derivatization Strategies for Enhanced Research Utility
Systematic derivatization of this compound is essential for its development as a research tool and for exploring its potential applications. Advanced derivatization strategies could focus on creating a library of analogues with tailored properties. For instance, modifying the ethyl group on the amide nitrogen with longer or functionalized alkyl chains could modulate lipophilicity and steric hindrance. nih.gov
The creation of a diverse chemical library through these strategies would be invaluable for screening against various biological targets and for investigating its potential in materials science. nih.gov
| Derivatization Site | Potential Modifications | Anticipated Impact |
| N-Ethyl Group | Variation of alkyl chain length, introduction of functional groups (e.g., hydroxyl, amino). | Modulation of solubility, steric effects, and potential for further conjugation. |
| Piperidine Ring | Introduction of substituents at C3, C4, C5 positions (e.g., alkyl, aryl, halogen). | Alteration of basicity, lipophilicity, and conformational preferences. rsc.org |
| Acetamide (B32628) Moiety | Replacement with other acyl groups (e.g., benzoyl, acryloyl). | Influence on electronic properties and reactivity. |
| Chiral Center (C2) | Synthesis of both enantiomers and diastereomers. | Exploration of stereospecific interactions. thieme-connect.comthieme-connect.com |
Emerging Computational Methodologies for Comprehensive this compound Characterization
Computational chemistry offers powerful tools for the in-silico characterization of this compound and its analogues, guiding experimental efforts and providing deeper insights into its properties. clinmedkaz.org Density Functional Theory (DFT) studies can be employed to calculate the molecule's geometric and electronic structure, vibrational frequencies, and to predict its reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed once a library of analogues with corresponding activity data is available. researchgate.net This would enable the prediction of the activity of new, unsynthesized compounds. Molecular docking and molecular dynamics simulations can be used to explore its potential interactions with biological targets, such as enzymes and receptors. tandfonline.comnih.gov These computational approaches can help in identifying potential binding modes and in designing new derivatives with improved affinity and selectivity. nih.gov
| Computational Method | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of optimized geometry, electronic properties, and spectroscopic data. nih.gov | Fundamental understanding of molecular structure and reactivity. |
| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. researchgate.netnih.gov | Identification of potential biological targets and rational drug design. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes. nih.govnih.gov | Assessment of conformational flexibility and stability of interactions. |
| QSAR Modeling | Development of predictive models for biological activity or properties. researchgate.net | Guidance for the design of new analogues with enhanced characteristics. |
Integration of this compound Research with High-Throughput Screening Technologies
The integration of a chemically diverse library of this compound analogues with high-throughput screening (HTS) technologies is a critical step towards discovering its potential applications. nuvisan.com HTS allows for the rapid screening of thousands of compounds against a variety of biological targets or in phenotypic assays. thermofisher.com
A library of this compound derivatives could be screened against panels of enzymes, receptors (such as G-protein coupled receptors), and ion channels, which are common targets for piperidine-containing compounds. researchgate.netthermofisher.com Furthermore, phenotypic screening using high-content imaging can reveal unexpected cellular effects and provide clues about the molecule's mechanism of action. nuvisan.com The use of machine learning algorithms to analyze HTS data can help in identifying hit compounds and in prioritizing them for further studies. oup.com
Broader Implications of this compound Research for Chemical Sciences
Research into this compound and its derivatives holds the potential for significant contributions to various areas of the chemical sciences. The development of novel synthetic methodologies and the discovery of new chemical transformations will enrich the toolbox of synthetic organic chemists. nih.gov
In medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, and a deeper understanding of the structure-property relationships of this particular substitution pattern could lead to the identification of new lead compounds for various diseases. researchgate.netthieme-connect.comthieme-connect.com The inherent properties of the piperidine ring, such as its ability to improve pharmacokinetic properties, make this class of compounds particularly interesting for drug discovery. researchgate.net
In materials science, piperidine-based polymers have been investigated for applications such as proton exchange membranes in fuel cells. acs.org The specific properties of this compound, such as its basicity and potential for hydrogen bonding, could be leveraged in the design of new functional materials. acs.org Ultimately, a thorough investigation of this compound will not only expand our knowledge of its own chemistry but also contribute to the broader understanding of piperidine-containing molecules and their diverse applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Ethyl-N-piperidin-2-ylmethyl-acetamide, and how can purity be ensured?
- Methodology : The compound is typically synthesized via multi-step reactions involving piperidine derivatives and acetic acid analogs. For example, nucleophilic substitution or amidation reactions are common. A representative approach involves reacting piperidin-2-ylmethanamine with ethyl acetylimidazole under inert conditions. Purification is achieved using column chromatography (silica gel, eluent: chloroform/methanol gradients) followed by recrystallization from ethanol. Purity (>95%) is validated via HPLC with UV detection at 254 nm and confirmed by NMR .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : H and C NMR (in DMSO-d6 or CDCl3) identify proton environments and carbon backbone. Key signals include the acetamide carbonyl (~168–170 ppm in C) and piperidine ring protons (δ 1.2–3.5 ppm in H).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 227.18).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configuration and bond angles, critical for structure-activity studies .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in a sealed container at 2–8°C. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Toxicity data for analogs suggest LD50 > 500 mg/kg (oral, rats), but acute toxicity testing is advised .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when encountering low efficiency or byproduct formation?
- Methodology :
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted amines or acetylated side products). Adjust stoichiometry (e.g., excess ethylating agent) or temperature (40–60°C) to favor desired product.
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to enhance reaction rates .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodology :
- Molecular Docking : Screen against targets like acetylcholine receptors or kinases using AutoDock Vina. Prioritize targets with binding energy ≤ −7.0 kcal/mol.
- Affinity Chromatography : Immobilize the compound on Sepharose beads to capture interacting proteins from cell lysates. Validate hits via Western blot or SPR .
Q. How should contradictions in bioactivity data across studies be resolved?
- Methodology :
- Assay Standardization : Compare protocols (e.g., cell lines, incubation times). For instance, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays.
- Metabolite Analysis : Use LC-MS/MS to check for metabolic degradation in biological matrices.
- Structural Confirmation : Re-validate compound identity via F NMR (if fluorinated analogs are used) or X-ray .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodology :
- Twinned Crystals : Use SHELXD for twin law detection and refinement.
- Disorder Modeling : Apply PART instructions in SHELXL to resolve piperidine ring flexibility.
- Data Quality : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Anisotropic refinement improves thermal parameter accuracy .
Q. How can solubility limitations in aqueous buffers be overcome for in vitro assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
